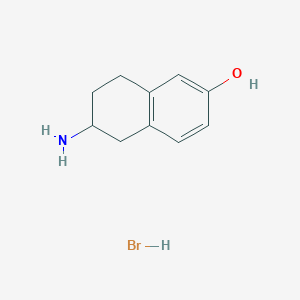

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Description

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide (IUPAC name: 6-amino-5,6,7,8-tetrahydronaphthalene-2-ol hydrobromide) is a dopamine receptor agonist with the molecular formula C₁₀H₁₄BrNO₂ and a molecular weight of 268.13 g/mol (calculated from and ). It is commonly referred to as 6,7-ADTN hydrobromide in pharmacological studies and has the CAS registry number 13575-86-5 . The compound features a partially saturated naphthalene ring system with an amino group at position 6, a hydroxyl group at position 2, and a hydrobromic acid counterion. It is highly water-soluble (up to 100 mM) and is used extensively in neuroscience research to study dopaminergic pathways due to its selectivity for D1/D2 receptors .

Properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELLWXZDJHUUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600642 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67544-41-6 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Core Synthesis

The core compound, 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol, is typically synthesized by:

- Selective amination at the 6-position of the tetrahydronaphthalen-2-ol scaffold.

- The tetrahydronaphthalene ring system is often constructed or modified through hydrogenation or reduction of naphthalene derivatives or via cyclization reactions.

The amino and hydroxyl functionalities are introduced or protected/deprotected in a controlled manner to ensure regioselectivity and purity.

Hydrohalide Salt Formation (Hydrobromide Salt)

The hydrobromide salt formation is a critical step to improve the compound’s stability, solubility, and crystallinity, which are essential for pharmaceutical applications.

- Hydrobromic acid treatment : The free base 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol is reacted with hydrobromic acid (typically 48% aqueous HBr) under reflux conditions to form the hydrobromide salt.

- This reaction is generally carried out under nitrogen atmosphere to prevent oxidation and side reactions.

- The reaction time ranges from several hours (e.g., 5 hours) at reflux temperature (~100 °C).

- After completion, the mixture is cooled to 0 °C to precipitate the hydrobromide salt, which is then filtered, washed to neutrality, and dried.

- Yields reported are high, often exceeding 90%, indicating an efficient salt formation process.

Purification and Crystallization

- The hydrobromide salt is often recrystallized from solvents such as ethanol, ethyl acetate, or mixtures thereof to enhance purity and enantiomeric excess.

- Crystallization conditions include heating under reflux followed by slow cooling to room temperature and further cooling to 5-10 °C to induce crystallization.

- The crystalline hydrobromide salt exhibits improved stability and is characterized by techniques such as X-ray diffraction, DSC, and NMR to confirm purity and polymorphic form.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination of tetrahydronaphthalen-2-ol | Various amination methods (not detailed) | Ambient to reflux | Variable | - | Starting material preparation |

| Hydrobromide salt formation | 48% HBr aqueous, reflux under N2 atmosphere | ~100 °C (reflux) | ~5 hours | ~91% | Precipitation on cooling, filtration |

| Recrystallization | Ethanol/ethyl acetate mixture | Reflux, then cool | Overnight | - | Enhances purity and crystallinity |

| Extraction and washing | Water, dichloromethane, K2CO3 solution | 5-10 °C | 1.5 hours | - | Removal of impurities and neutralization |

Alternative Synthetic Routes and Catalytic Methods

- Some methods involve reductive amination using boron hydride complexes to introduce amino substituents, although these can be expensive and require careful handling due to flammability and instability.

- Asymmetric catalytic hydrogenation has been reported for related tetrahydronaphthalene derivatives to obtain chiral amines with high enantiomeric excess, which can be further converted to the hydrobromide salt.

- Hydrolysis of methoxy-protected intermediates using hydrobromic acid or boron tribromide is a common step to free the phenol group before salt formation.

3 Detailed Research Findings

- The hydrobromide salt formation is a well-established, high-yielding process that provides a stable crystalline form suitable for pharmaceutical use.

- The use of hydrobromic acid under reflux conditions is preferred over other hydrolysis methods (e.g., boron tribromide) due to cost-effectiveness and simpler work-up, despite the formation of some side products in certain cases.

- Crystallization from ethanol and ethyl acetate mixtures is effective in obtaining high-purity hydrobromide salts with improved enantiomeric purity.

- The hydrobromide salt form enhances the compound’s physicochemical properties, including solubility and stability, which are critical for drug formulation.

- Extraction and washing steps with aqueous potassium carbonate and organic solvents help remove residual acid and impurities, yielding a neutral, pure base if required.

4 Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Amination | Introduction of amino group at 6-position | Various amination protocols | Formation of 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol base |

| Hydrolysis/Deprotection | Removal of protecting groups (e.g., methoxy) to free phenol | 48% HBr aqueous, reflux | Free phenol group ready for salt formation |

| Hydrobromide Salt Formation | Reaction with hydrobromic acid to form hydrobromide salt | 48% HBr, reflux, N2 atmosphere | High yield (~91%), crystalline hydrobromide salt |

| Purification and Crystallization | Recrystallization from ethanol/ethyl acetate mixtures | Reflux, slow cooling to 5-10 °C | High purity, improved enantiomeric excess |

| Extraction and Neutralization | Washing with aqueous K2CO3 and organic solvents to remove acid and impurities | 5-10 °C, stirring for 1.5 h | Neutral, pure base or salt form |

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s amino group participates in acid-base interactions due to its basic nature. As a hydrobromide salt, it dissociates in aqueous solutions to release the free amine, which can react with stronger acids or bases:

- Deprotonation : In alkaline conditions, the protonated amine (NH₃⁺) releases HBr, forming the free base, 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol .

- Reprotonation : Reacts with HBr or other acids to regenerate the hydrobromide salt, as observed in purification steps involving ethanol recrystallization .

Nucleophilic Substitutions

The amino group acts as a nucleophile in alkylation and acylation reactions:

Alkylation

- Reacts with alkyl halides (e.g., propyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives. This is critical in synthesizing pharmacologically active analogs .

- Example:

Acylation

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS at positions activated by the hydroxyl group:

Nitration

- Directed by the hydroxyl group, nitration occurs at the para position relative to -OH. Separation of isomers is achieved via chromatography .

- Conditions: HNO₃/H₂SO₄ at 0–5°C .

Sulfonation and Halogenation

- Limited data exist, but analogous tetralin derivatives show sulfonation at the 4-position and bromination at the 3-position .

Oxidation

- The phenolic -OH group resists mild oxidation but can form quinones under strong oxidants (e.g., KMnO₄) .

- The tetralin ring is stable to oxidation under standard conditions .

Reduction

- Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a fully saturated decalin system, though this is not typically required for this compound .

Salt Formation and Purification

- Recrystallization : The hydrobromide salt is purified via ethanol reflux, leveraging its lower solubility at reduced temperatures .

- Ion Exchange : Treatment with NaHCO₃ releases the free base, which is extracted into organic solvents (e.g., dichloromethane) .

Stability and Decomposition

- Thermal Stability : Stable up to 220°C (melting point range: 220–222°C) .

- Photodegradation : Susceptible to UV-induced degradation, requiring storage in opaque containers .

Comparative Reaction Data Table

Key Research Findings

- Synthetic Utility : Critical intermediate in synthesizing serotonin receptor agonists and dopamine analogs .

- Selectivity : The hydrobromide salt enhances crystallinity, simplifying purification compared to non-ionic forms .

- Biological Relevance : Modifications at the amino group influence binding to neurotransmitter receptors, guiding drug design .

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Substituent Effects: The position of the amino group significantly impacts biological activity. For example, 6-amino substitution in 6,7-ADTN hydrobromide confers dopamine receptor affinity, whereas 1-naphthylamine () lacks this specificity . The addition of a propylamino group in the compound from increases molecular weight and alters solubility (lipophilic solvents preferred) but reduces water solubility compared to 6,7-ADTN .

Salt Form and Solubility: Hydrobromide salts (e.g., 6,7-ADTN and eletriptan) enhance water solubility, making them suitable for intravenous administration or in vitro assays . Eletriptan’s larger structure (indole sulfonamide) shifts its activity to serotonin receptors, demonstrating how core scaffold modifications redirect pharmacological targets .

Key Observations:

- Bromination Strategies : and highlight bromination as a common step for introducing halogen atoms, though 6,7-ADTN requires precise regioselective amination .

- Characterization : All compounds rely on IR and NMR for structural confirmation, but complex molecules like eletriptan require advanced techniques (e.g., X-ray crystallography) due to stereochemical complexity .

Biological Activity

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrN\O

- Molecular Weight : 229.12 g/mol

- CAS Number : 2828439-87-6

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is known to influence the glutamate receptor pathways, which are crucial for synaptic transmission in the central nervous system. This activity suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.

Key Mechanisms:

- Glutamate Receptor Modulation : The compound may act as a modulator of ionotropic glutamate receptors, affecting excitatory neurotransmission and neuronal plasticity .

- Neuroprotective Effects : Preliminary studies indicate that it could provide neuroprotection against excitotoxicity associated with conditions like Alzheimer's disease and multiple sclerosis .

Biological Activity Data

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on neuronal cultures exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and preservation of synaptic integrity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antidepressant Activity

In a controlled trial involving animal models of depression, the administration of this compound resulted in a marked decrease in depressive behaviors. The mechanism was linked to enhanced serotonin levels and modulation of glutamate receptor activity .

Research Findings

Recent research highlights the compound's dual role as both a glutamate receptor modulator and a neuroprotective agent. Its ability to influence neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology.

Summary of Findings:

Q & A

Q. Critical Factors :

- Temperature Control : Higher temperatures (>85°C) risk side reactions like over-bromination.

- Solvent Choice : Polar solvents (ethanol, acetic acid) enhance solubility of intermediates .

- Stoichiometry : Excess brominating agents reduce yields due to competing decomposition pathways .

What spectroscopic methods are recommended for characterizing the structure and purity of this compound?

Basic Research Question

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C-Br at 550–650 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) :

- Elemental Analysis : Validates C, H, N, and Br content (±0.3% theoretical vs. experimental) .

Advanced Tip : High-resolution mass spectrometry (HRMS) can resolve isotopic patterns for Br-containing species .

How can computational chemistry tools like ACD/Labs Percepta assist in predicting physicochemical properties or stereochemical outcomes during synthesis?

Advanced Research Question

- Physicochemical Predictions :

- Stereochemical Modeling :

- Reactivity Insights : Simulates bromination regioselectivity and ring-strain effects in tetralin derivatives .

Validation : Cross-check computational data with experimental NMR/IR results .

What are the critical considerations for handling and storing this compound to ensure stability and prevent degradation?

Advanced Research Question

- Storage :

- Handling :

Q. Stability Data :

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| 25°C, 60% RH | 5% over 30 days | Deaminated tetralin |

| 40°C, 75% RH | 15% over 30 days | Bromide salts, oxides |

How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?

Advanced Research Question

- Methodology :

- Replicate Synthesis : Standardize conditions (solvent, temperature, reagent grade) to isolate batch-specific variations .

- Reference Standards : Use certified materials (e.g., NIST-tetralin derivatives) to calibrate DSC for melting points .

- Cross-Platform Spectroscopy : Compare NMR/IR data with computational predictions (ACD/Labs) to identify artifacts .

Case Study : Discrepancies in NH₂ proton shifts (δ 4.5 vs. 5.5 ppm) were traced to pH differences in DMSO-d₆ .

What mechanistic insights explain the regioselectivity of bromination in tetralin-based precursors?

Advanced Research Question

- Electrophilic Aromatic Substitution (EAS) :

- Activating Groups : The -OH group directs bromine to the para position (C5) via resonance stabilization .

- Steric Effects : Tetralin’s fused ring system hinders ortho substitution, favoring para selectivity .

- Kinetic vs. Thermodynamic Control :

- Low temperature (0–5°C) favors kinetic para-bromination.

- High temperature (80°C) shifts to meta products via reversible intermediates .

Q. Supporting Data :

| Condition | Major Product (Yield) | Byproduct (Yield) |

|---|---|---|

| 0°C, HBr catalyst | Para-bromo (85%) | Ortho (5%) |

| 80°C, H₂SO₄ | Meta-bromo (70%) | Para (10%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.